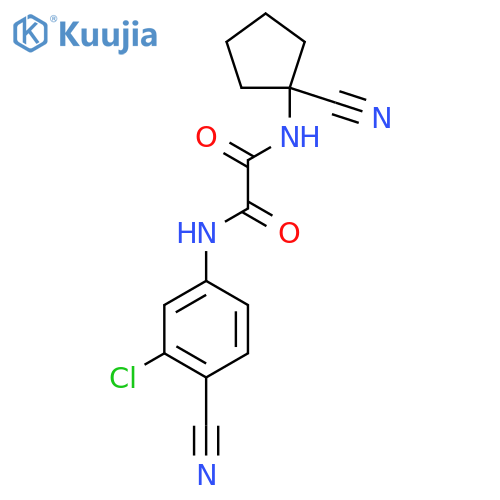

Cas no 1333741-47-1 (N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide)

1333741-47-1 structure

商品名:N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide

N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide 化学的及び物理的性質

名前と識別子

-

- N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide

- EN300-26686112

- Z1129498990

- 1333741-47-1

- AKOS033068267

- N-(3-chloro-4-cyanophenyl)-N'-(1-cyanocyclopentyl)oxamide

-

- インチ: 1S/C15H13ClN4O2/c16-12-7-11(4-3-10(12)8-17)19-13(21)14(22)20-15(9-18)5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,19,21)(H,20,22)

- InChIKey: URYQONAKYHTYKN-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C#N)C=CC(=C1)NC(C(NC1(C#N)CCCC1)=O)=O

計算された属性

- せいみつぶんしりょう: 316.0727034g/mol

- どういたいしつりょう: 316.0727034g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 2

- 複雑さ: 552

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 106Ų

N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26686112-0.05g |

N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide |

1333741-47-1 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide 関連文献

-

Somayeh Khajehpour Tadavani,Anand Yethiraj Soft Matter, 2017,13, 7412-7424

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

1333741-47-1 (N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide) 関連製品

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量